molecular formula C6H14O6 B7882044 (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol Hydrate

(3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol Hydrate

Cat. No.: B7882044
M. Wt: 182.17 g/mol
InChI Key: BNRKZHXOBMEUGK-GZIFQTRRSA-N
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Description

(3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol Hydrate is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of atoms in the molecule. This compound is a derivative of oxane, a six-membered ring containing one oxygen atom, and features multiple hydroxyl groups, making it a polyol. The hydrate form indicates the presence of water molecules associated with the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol Hydrate typically involves the selective hydroxylation of a precursor molecule. One common method is the catalytic hydrogenation of a suitable oxane derivative under controlled conditions. The reaction conditions often include the use of a palladium catalyst and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to maintain optimal reaction conditions. The use of high-purity starting materials and stringent control of reaction parameters ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol Hydrate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces simpler alcohols.

Scientific Research Applications

(3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol Hydrate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying stereochemistry.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol Hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with these targets, influencing the compound’s biological activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol: The anhydrous form of the compound.

    (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol derivatives: Compounds with similar structures but different functional groups.

Uniqueness

(3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol Hydrate is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. Its hydrate form also influences its solubility and reactivity compared to its anhydrous counterpart.

Properties

IUPAC Name

(3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5.H2O/c1-2-3(7)4(8)5(9)6(10)11-2;/h2-10H,1H3;1H2/t2-,3-,4+,5+,6?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRKZHXOBMEUGK-GZIFQTRRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6155-35-7
Record name L-Rhamnose monohydrate
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